molecular formula C25H36O6P2 B13734044 2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene

2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene

Cat. No.: B13734044
M. Wt: 494.5 g/mol
InChI Key: GVMULXWSOHWURC-UHFFFAOYSA-N
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Description

2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene is an organophosphorus compound that features a fluorene core substituted at the 2 and 7 positions with diethylphosphonomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene typically involves the reaction of 2,7-dibromofluorene with diethylphosphonomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The phosphonomethyl groups can be oxidized to phosphonic acids.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The fluorene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Brominated or nitrated fluorenes.

Scientific Research Applications

2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its phosphonomethyl groups. These groups can form strong bonds with metal ions, making the compound useful in coordination chemistry. The fluorene core provides a rigid and planar structure, which is beneficial for stacking interactions in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene is unique due to its phosphonomethyl groups, which provide distinct chemical reactivity and coordination properties compared to boron-containing analogs. This makes it particularly valuable in applications requiring strong metal-ligand interactions and high thermal stability.

Properties

Molecular Formula

C25H36O6P2

Molecular Weight

494.5 g/mol

IUPAC Name

2,7-bis(diethoxyphosphorylmethyl)-9,9-dimethylfluorene

InChI

InChI=1S/C25H36O6P2/c1-7-28-32(26,29-8-2)17-19-11-13-21-22-14-12-20(18-33(27,30-9-3)31-10-4)16-24(22)25(5,6)23(21)15-19/h11-16H,7-10,17-18H2,1-6H3

InChI Key

GVMULXWSOHWURC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)CP(=O)(OCC)OCC)OCC

Origin of Product

United States

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